4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

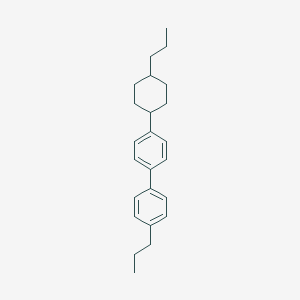

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted by a propyl group and a trans-4-propylcyclohexyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative. This reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.

Introduction of Propyl Groups: The propyl groups can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.

Attachment of the trans-4-Propylcyclohexyl Group: The trans-4-propylcyclohexyl group can be attached through a Grignard reaction, where a cyclohexylmagnesium bromide reagent reacts with the biphenyl derivative.

Industrial Production Methods

Industrial production of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated cyclohexyl rings.

Substitution: Formation of halogenated or alkylated biphenyl derivatives.

Applications De Recherche Scientifique

Applications in Liquid Crystal Displays (LCDs)

Liquid Crystal Monomers (LCMs) :

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is utilized as a liquid crystal monomer in the manufacturing of LCDs. Its unique molecular structure allows it to exhibit desirable liquid crystalline properties, making it suitable for use in various display technologies.

Key Features:

- Thermotropic Behavior : The compound exhibits thermotropic liquid crystalline behavior, which is essential for LCD applications where temperature stability and responsiveness are critical.

- Electro-optical Performance : It contributes to the electro-optical properties of LCDs, enhancing the contrast and response times of displays.

Material Science Applications

In addition to its role in LCD technology, this compound is investigated for its potential applications in material science:

- Polymer Blends : Research has indicated that incorporating this compound into polymer matrices can improve thermal and mechanical properties of materials.

Case Study: Polymer-Liquid Crystal Composites

A study demonstrated that blending this biphenyl compound with polycarbonate resulted in composites with enhanced thermal stability and optical clarity, making them suitable for high-performance optical devices.

Research Insights:

Preliminary investigations into related compounds suggest potential interactions with biological membranes, indicating a need for further exploration into their pharmacokinetic profiles.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Liquid Crystal Displays | Used as a monomer in LCD manufacturing | Enhances electro-optical properties |

| Material Science | Incorporated into polymer blends | Improves thermal and mechanical properties |

| Pharmaceutical Potential | Investigated for drug delivery systems | Potential for controlled release formulations |

Mécanisme D'action

The mechanism of action of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as liquid crystal phases and biological membranes. The compound’s unique structure allows it to align with liquid crystal molecules, enhancing the stability and performance of liquid crystal displays. In biological systems, it can interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Propyl-4’-(trans-4-propylcyclohexyl)benzonitrile: Similar in structure but contains a nitrile group instead of a biphenyl core.

4-Propyl-4’-(trans-4-propylcyclohexyl)cyclohexanone: Contains a cyclohexanone group instead of a biphenyl core.

Uniqueness

4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, making it suitable for applications in liquid crystal technology and materials science. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Activité Biologique

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 122957-72-6) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two propyl groups and a trans-cyclohexyl moiety attached to the biphenyl core. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C24H32, with a molecular weight of 320.51 g/mol. The compound exhibits low solubility in water, with reported values of approximately 0.0000153 mg/ml, indicating poor bioavailability in aqueous environments .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H32 |

| Molecular Weight | 320.51 g/mol |

| Solubility | 0.0000153 mg/ml |

| Log P (octanol-water) | 7.08 |

| GI Absorption | Low |

Biological Activity Overview

Research on the biological activity of this compound indicates several mechanisms through which it may exert effects on biological systems.

The compound has been shown to interact with various biological pathways, particularly through its influence on cytochrome P450 enzymes. Specifically, it acts as an inhibitor for several CYP enzymes including CYP2D6, which plays a significant role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, suggesting a need for caution in therapeutic settings.

Immunotoxicity Studies

Recent literature has examined the immunotoxicity associated with various biphenyl derivatives. While direct studies on this specific compound are scarce, related research suggests that biphenyl structures can influence immune cell signaling pathways and may alter immune responses .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | CYP Inhibition | Neuroprotective Potential | Immunomodulatory Effects |

|---|---|---|---|

| This compound | Yes (CYP2D6) | Moderate (based on analogs) | Limited evidence |

| Pimozide | Yes | High | Moderate |

| Withaferin A | No | High | High |

Propriétés

IUPAC Name |

1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBPJFYRIZZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.